molecular formula C7H5BrO4 B181384 methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate CAS No. 42933-07-3

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B181384
CAS No.: 42933-07-3
M. Wt: 233.02 g/mol
InChI Key: CGWCMWNFFICVFC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is a heterocyclic organic compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol . It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and a bromine atom attached to the third carbon. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate are currently unknown . The compound could potentially influence various pathways depending on its targets and mode of action.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2-oxo-2H-pyran-5-carboxylate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the third carbon position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature, reaction time, and the concentration of reagents to ensure high yield and purity. The product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .

Scientific Research Applications

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2H-pyran-5-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Methyl 3-iodo-2-oxo-2H-pyran-5-carboxylate: Contains an iodine atom, which can affect its reactivity and interactions.

Uniqueness

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with other halogenated derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

methyl 5-bromo-6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCMWNFFICVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350492
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42933-07-3
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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